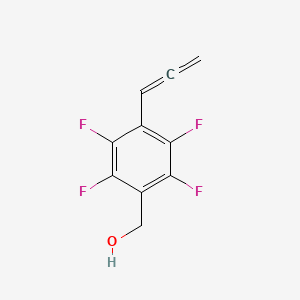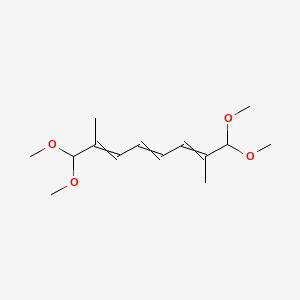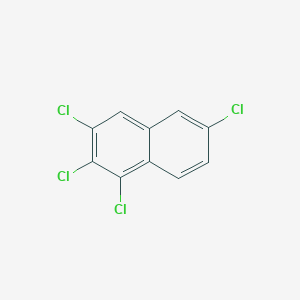
10-Hydroxydec-5-YN-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxydec-5-YN-4-one is an organic compound with the molecular formula C10H14O2. It is characterized by the presence of a hydroxyl group (-OH) and a triple bond (alkyne) within its structure. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxydec-5-YN-4-one typically involves the use of alkyne and ketone precursors. One common method is the reaction of a terminal alkyne with a ketone in the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
10-Hydroxydec-5-YN-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 10-oxodec-5-YN-4-one or 10-carboxydec-5-YN-4-one.
Reduction: Formation of 10-hydroxydec-5-en-4-one or 10-hydroxydecane-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
10-Hydroxydec-5-YN-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-Hydroxydec-5-YN-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and triple bond allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
10-Hydroxydec-2-enoic acid: Another hydroxylated decanoic acid with different reactivity and applications.
10-Hydroxydec-5-en-4-one: A reduced form with a double bond instead of a triple bond.
10-Oxodec-5-YN-4-one: An oxidized form with a ketone group.
Uniqueness
10-Hydroxydec-5-YN-4-one is unique due to the presence of both a hydroxyl group and a triple bond, which confer distinct reactivity and potential applications compared to its analogs. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic chemistry and research.
Propiedades
Número CAS |
137649-04-8 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
10-hydroxydec-5-yn-4-one |
InChI |
InChI=1S/C10H16O2/c1-2-7-10(12)8-5-3-4-6-9-11/h11H,2-4,6-7,9H2,1H3 |
Clave InChI |
CXQZXSNVPXMWFS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C#CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



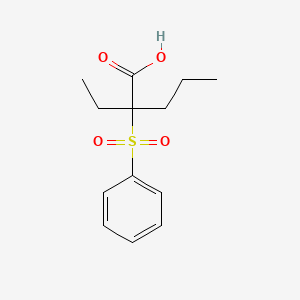
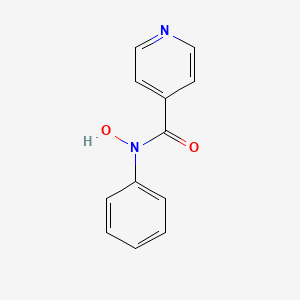
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

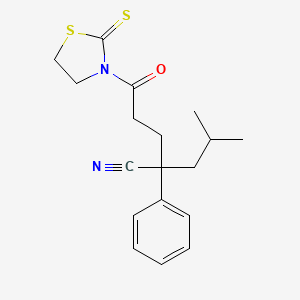

![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
